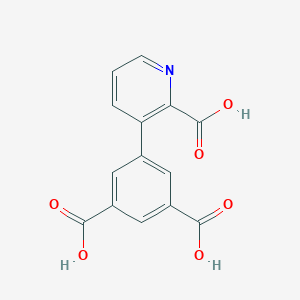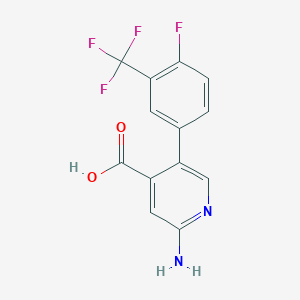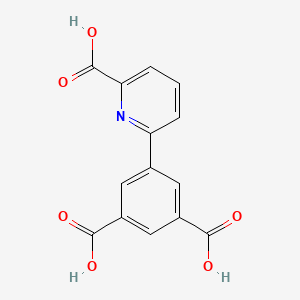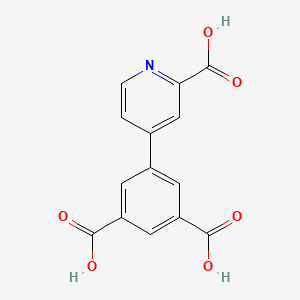
3-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dicarboxyphenyl)picolinic acid (DCPPA) is a synthetic organic compound that has recently been gaining attention in scientific research due to its versatile applications. DCPPA is a bioactive compound with a wide range of biochemical and physiological effects, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the binding of proteins to cell membranes, as well as the regulation of gene expression. 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used in studies to investigate the effects of various drugs on the nervous system, as well as the effects of environmental pollutants on the immune system. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used in studies to investigate the role of hormones in the development of cancer.
Mecanismo De Acción
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed that 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% acts as an agonist of certain G-protein coupled receptors, which are responsible for the regulation of various cellular processes. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is thought to interact with other proteins and enzymes, which can lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are still being studied. However, it has been found to have a range of effects on the nervous system, including increased activity of certain neurotransmitters and decreased activity of others. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory effects and to modulate the immune response. Finally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-cancer effects, as well as effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is highly soluble in water, making it easy to work with in a laboratory setting. However, one of the main limitations of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is its relatively low potency, which can limit its effectiveness in some experiments.
Direcciones Futuras
The potential applications of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are vast and the possibilities for future research are numerous. Some of the potential future directions for research include investigating the effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% on other diseases, such as diabetes and Alzheimer's disease, as well as exploring its potential as a therapeutic agent. Additionally, research could be conducted to further investigate the mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% and its effects on gene expression. Finally, further research could be conducted to explore the potential of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as a drug delivery system for other compounds.
Métodos De Síntesis
The synthesis of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is relatively simple and can be achieved using a two-step process. In the first step, a reaction between 3,5-dicarboxyphenyl acetic acid and pyrrolidine is conducted in aqueous solution at a pH of 7.5. The second step involves the reaction between the resulting product and acetic anhydride in a solvent such as dichloromethane. The reaction yields 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as the final product.
Propiedades
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














